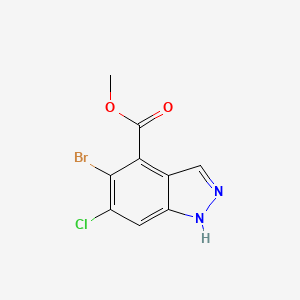

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Overview

Description

“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is a heterocyclic organic compound . Its IUPAC name is “methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” and its InChI code is "1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)" .

Synthesis Analysis

The synthesis of this compound involves several steps. The starting material, 1-bromo-2-chloro-4-methylbenzene, is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzamine, which is finally cyclized to yield 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis

The molecular weight of “Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is 289.52 . The InChI key is "IKMKGRCSJLQULO-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is stored at 28°C . .Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is involved in various chemical synthesis processes. For instance, it is used in the preparation of 5-bromoindazole-3-carboxylic acid methylester, further converted to diethylamide through a series of reactions, including arylating and reacting with thionyl chloride and diethylamine. The structural properties are identified through FT-IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies, indicating its importance in chemical characterization and synthesis processes (Anuradha et al., 2014).

Transformations into Various Derivatives

Research shows that compounds like methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate undergo transformations into various derivatives. For example, the transformation of related compounds into different indazole derivatives under specific conditions highlights the versatility and reactivity of such compounds, which is significant in synthetic chemistry (Fujimura et al., 1984).

Application in Synthesis of Novel Compounds

The compound is also involved in the synthesis of novel compounds like pyridyl–pyrazole-3-one derivatives. These synthesized compounds are characterized by various techniques and tested for their antitumor activity, indicating the compound's role in developing new therapeutic agents (Huang et al., 2017).

Role in Specific Chemical Reactions

The compound plays a crucial role in specific chemical reactions, such as in the synthesis of N-heterocyclic carbenes. These reactions are studied using various techniques, including electrospray-ionization mass spectrometry and NMR spectroscopy, highlighting the compound's utility in detailed chemical studies (Schmidt et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is an indazole derivative . Indazoles are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Based on the known targets of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation can result in changes in cell cycle progression and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate are likely related to cell cycle regulation and cell volume regulation, given the known targets of indazole derivatives . The downstream effects of these pathway modulations could include altered cell proliferation and cell survival .

Pharmacokinetics

Indazole derivatives are generally well-absorbed and distributed in the body . The impact of these properties on the bioavailability of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is currently unknown.

Result of Action

The molecular and cellular effects of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate’s action would likely include changes in cell cycle progression and cell volume regulation, given the known targets of indazole derivatives . These changes could potentially affect cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 28°C . Additionally, the compound’s efficacy could potentially be influenced by the physiological environment in which it is administered, including pH, presence of other molecules, and specific cellular environments.

properties

IUPAC Name |

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMKGRCSJLQULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

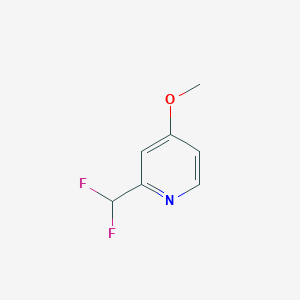

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731107 | |

| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |

CAS RN |

1037841-34-1 | |

| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)